6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C16H20N6OS |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-methyl-1-propan-2-yl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N6OS/c1-8(2)15-20-21-16(24-15)19-14(23)11-6-10(5)18-13-12(11)7-17-22(13)9(3)4/h6-9H,1-5H3,(H,19,21,23) |
InChI Key |
LEVZLPASZXUSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NC3=NN=C(S3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors
Formation of Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a thioamide and a suitable nitrile.
Coupling Reactions: The final step involves coupling reactions to introduce the alkyl groups, typically using reagents such as alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its unique structural features make it a candidate for use in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: It may find use in the development of new industrial processes and products.
Mechanism of Action
The mechanism of action of 6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Triazolothiadiazole Derivatives
Triazolothiadiazoles (e.g., 3-alkyl/aryl-6-(3’-pyridyl)-1,3,4-thiadiazolo[3,2-b]-1,2,4-triazoles) exhibit broad biological activities attributed to their planar, electron-deficient cores. Key differences include:
- Electron Density : The pyrazolo-pyridine system introduces additional π-conjugation, possibly altering redox behavior compared to triazole-thiadiazole hybrids.
Pyrimidine-Benzimidazole Hybrids
Compounds like N-(3-(1H-benzimidazol-2-yl)-2-aryl-4-(morpholinomethyl)-5-oxopyrrolidin-1-yl)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide () share carboxamide linkages and heteroaromatic cores. Key distinctions:
- Functional Groups: The morpholinomethyl group in pyrimidine derivatives enhances solubility but may reduce blood-brain barrier penetration compared to the target’s isopropyl groups .
Pyrazolo[3,4-b]pyridine Derivatives
Simpler pyrazolo[3,4-b]pyridines lacking thiadiazole substituents often show kinase inhibitory activity. The thiadiazole-carboxamide moiety in the target compound likely introduces unique hydrogen-bonding interactions, affecting target selectivity .
Physicochemical and Spectroscopic Properties
The target compound’s IR and NMR profiles align with heterocyclic carboxamides, but its isopropyl signals (δ 1.2–1.5 ppm) and absence of morpholine protons distinguish it from pyrimidine-benzimidazole hybrids .
Computational and Analytical Insights
- X-ray Crystallography : SHELX software has been widely used to resolve structures of similar heterocycles, confirming planarity and substituent orientation .
Biological Activity
The compound 6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables.
Structure and Composition
The molecular structure of the compound includes:
- Thiadiazole ring : Known for various biological activities, including antimicrobial and anticancer properties.
- Pyrazolo[3,4-b]pyridine core : Associated with diverse pharmacological effects.
Molecular Formula
The molecular formula is with a molecular weight of approximately 284.35 g/mol.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. A study highlighted that compounds similar to the one demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) ranged from 16 to 31.25 μg/mL for various synthesized derivatives .
Anticancer Properties
Thiadiazole derivatives have also been explored for their anticancer potential. In vitro studies have shown that certain compounds can inhibit cancer cell proliferation effectively. For instance, some derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range, indicating promising anticancer activity .
Antioxidant Activity
The antioxidant capacity of related thiadiazole compounds has been assessed using the DPPH free radical scavenging method. Results showed varying degrees of antioxidant activity, with some compounds achieving IC50 values as low as 25.17 µM, suggesting their potential in mitigating oxidative stress-related diseases .
Study 1: Antimicrobial Evaluation
In a comprehensive evaluation of several thiadiazole derivatives, researchers synthesized a series of compounds based on the thiadiazole framework and tested them against common bacterial strains. The study concluded that specific modifications in the thiadiazole structure could enhance antibacterial potency significantly .
Study 2: Anticancer Screening
A recent investigation focused on the anticancer effects of a series of pyrazolo[3,4-b]pyridine derivatives. The results indicated that certain structural modifications led to increased cytotoxicity against various cancer cell lines, with significant inhibition observed in breast and lung cancer models .
Table 1: Biological Activities of Thiadiazole Derivatives
| Compound Name | Activity Type | MIC/IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antibacterial | 16 | |
| Compound B | Anticancer | 12 | |
| Compound C | Antioxidant | 25.17 |
Table 2: Summary of Biological Studies
Q & A
Q. What synthetic methodologies are recommended for preparing 6-methyl-1-(propan-2-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide?
The synthesis of structurally related pyrazolo[3,4-b]pyridine derivatives typically involves cyclocondensation reactions. For example, pyrazole-amine precursors can react with thiadiazole derivatives under reflux conditions in solvents like THF or toluene. Catalytic systems (e.g., copper sulfate/ascorbic acid) may enhance regioselectivity, as demonstrated in triazole-pyrazole hybrid syntheses . Key steps include:
- Reaction Conditions : 50–80°C, 16–24 hours.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane).
- Yield Optimization : Adjusting stoichiometry of substituents (e.g., isopropyl groups) to reduce steric hindrance.
Q. How is the structural identity of this compound confirmed post-synthesis?
Structural characterization relies on:
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For example, pyrazolo[3,4-b]pyridine derivatives show distinct peaks for aromatic protons (δ 7.5–8.5 ppm) and isopropyl groups (δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry of thiadiazole moieties .
Q. What solvents and reaction conditions are optimal for stabilizing this compound during synthesis?
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of heterocyclic intermediates. Reflux in toluene or THF with catalytic acid (e.g., trifluoroacetic acid) promotes cyclization. Stability studies recommend inert atmospheres (N) to prevent oxidation of thiadiazole groups .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity by simulating interactions between the compound and target proteins (e.g., kinases). Key parameters:
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity).
- SAR Studies : Modify substituents (e.g., isopropyl vs. methyl groups) to isolate variables affecting activity.
- Target Selectivity Profiling : Use kinase inhibitor panels to identify off-target effects .
Q. How is regioselectivity controlled during the formation of the pyrazolo[3,4-b]pyridine core?
- Catalytic Systems : Copper(I) iodide promotes 1,3-dipolar cycloaddition with azides, favoring pyrazole ring formation .
- Steric Effects : Bulky substituents (e.g., isopropyl) direct reaction pathways to minimize steric clashes.
- Temperature Gradients : Lower temperatures (50°C) favor kinetic products, while higher temperatures (80°C) drive thermodynamic control .
Q. What analytical techniques quantify trace impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
